N-(2-amino-1-naphthalen-2-ylethyl)morpholine-3-carboxamide
Description
N-(2-amino-1-naphthalen-2-ylethyl)morpholine-3-carboxamide is a complex organic compound that features a naphthalene ring system, an amino group, and a morpholine ring
Properties
IUPAC Name |
N-(2-amino-1-naphthalen-2-ylethyl)morpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c18-10-15(20-17(21)16-11-22-8-7-19-16)14-6-5-12-3-1-2-4-13(12)9-14/h1-6,9,15-16,19H,7-8,10-11,18H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPWXRCQRYFVNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(=O)NC(CN)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-1-naphthalen-2-ylethyl)morpholine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the amino group through nitration and subsequent reduction. The morpholine ring is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amidation reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-1-naphthalen-2-ylethyl)morpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated naphthalene derivatives.
Scientific Research Applications
N-(2-amino-1-naphthalen-2-ylethyl)morpholine-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of N-(2-amino-1-naphthalen-2-ylethyl)morpholine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, such as monoamine oxidase (MAO), by binding to the active site and preventing substrate access. This inhibition can lead to increased levels of neurotransmitters, which is beneficial in the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-1-naphthalen-2-ylethyl)piperidine-3-carboxamide
- N-(2-amino-1-naphthalen-2-ylethyl)pyrrolidine-3-carboxamide
- N-(2-amino-1-naphthalen-2-ylethyl)azepane-3-carboxamide
Uniqueness
N-(2-amino-1-naphthalen-2-ylethyl)morpholine-3-carboxamide is unique due to its morpholine ring, which imparts distinct chemical and biological properties. The presence of the morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
